N-(3,4-dimethoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine
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Overview
Description
N-(3,4-dimethoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine: is a synthetic organic compound that features a benzyl group substituted with two methoxy groups, an ethanamine backbone, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine typically involves multiple steps:
Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, is subjected to reductive amination with an appropriate amine to form the benzyl intermediate.
Introduction of the Tetrazole Ring: The benzyl intermediate is then reacted with 1-methyl-1H-tetrazole-5-thiol under suitable conditions to introduce the tetrazole ring.
Final Coupling: The resulting product is coupled with ethanamine under controlled conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used in catalytic processes due to its unique structural features.
Biology and Medicine:
Biochemical Studies: Used in studies to understand its interaction with biological molecules and pathways.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: May be explored for use in agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The methoxy groups may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
N-(3,4-dimethoxybenzyl)octanamide: Shares the benzyl and methoxy groups but differs in the amide linkage.
3-nitro-4-(tetrazol-5-yl)furazan: Contains a tetrazole ring but differs in the overall structure and functional groups.
Uniqueness:
Structural Features:
Versatility: The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C13H19N5O2S |
---|---|
Molecular Weight |
309.39 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C13H19N5O2S/c1-18-13(15-16-17-18)21-7-6-14-9-10-4-5-11(19-2)12(8-10)20-3/h4-5,8,14H,6-7,9H2,1-3H3 |
InChI Key |
ZNXJEHIUULJWGX-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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